![molecular formula C8H8N2S B14256249 7H-Pyrazino[2,1-B][1,3]thiazepine CAS No. 361375-97-5](/img/structure/B14256249.png)
7H-Pyrazino[2,1-B][1,3]thiazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7H-Pyrazino[2,1-B][1,3]thiazepine is a heterocyclic compound that contains a seven-membered ring with nitrogen and sulfur atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Pyrazino[2,1-B][1,3]thiazepine typically involves multicomponent reactions and cyclization processes. One common method is the one-pot synthesis, which involves the reaction of small or medium carbo-, oxa-, or azacyclanes with appropriate reagents under specific conditions . For example, the reaction of 4-hydroxychromen-2-one, o-phenylenediamine, and acetone in a 1:1:3 ratio under catalyst- and solvent-free conditions can yield various thiazepine derivatives .
Industrial Production Methods: the principles of one-pot synthesis and multicomponent reactions can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 7H-Pyrazino[2,1-B][1,3]thiazepine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of nitrogen and sulfur atoms in the ring, which can act as nucleophiles or electrophiles under different conditions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazepine ring .
Applications De Recherche Scientifique
7H-Pyrazino[2,1-B][1,3]thiazepine has a wide range of scientific research applications due to its unique chemical structure and biological activities. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, it has shown potential as an antimicrobial, antiviral, and anticancer agent . Additionally, its ability to interact with various biological targets makes it a valuable tool in drug discovery and development .
Mécanisme D'action
The mechanism of action of 7H-Pyrazino[2,1-B][1,3]thiazepine involves its interaction with specific molecular targets and pathways in cells. The nitrogen and sulfur atoms in the thiazepine ring can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and receptors . This compound can also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 7H-Pyrazino[2,1-B][1,3]thiazepine include other thiazepines like 1,3-thiazepine and 1,4-thiazepine, as well as benzothiazepines and dibenzothiazepines . These compounds share the seven-membered ring structure with nitrogen and sulfur atoms but differ in the position of the nitrogen atom and the presence of additional functional groups .
Uniqueness: What sets this compound apart from other similar compounds is its specific arrangement of atoms and the resulting chemical properties. This unique structure allows it to participate in a wider range of chemical reactions and exhibit distinct biological activities .
Propriétés
Numéro CAS |
361375-97-5 |
|---|---|
Formule moléculaire |
C8H8N2S |
Poids moléculaire |
164.23 g/mol |
Nom IUPAC |
7H-pyrazino[2,1-b][1,3]thiazepine |
InChI |
InChI=1S/C8H8N2S/c1-2-6-11-8-7-9-3-5-10(8)4-1/h1-4,6-7H,5H2 |
Clé InChI |
ARDAYYPNYXVNBH-UHFFFAOYSA-N |
SMILES canonique |
C1C=NC=C2N1C=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9H-Fluoren-9-one, 2,7-bis[2-(2-hydroxyethoxy)ethoxy]-](/img/structure/B14256169.png)
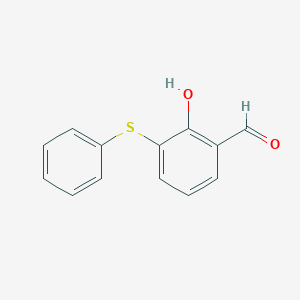
![2,4,6,9-tetraoxatricyclo[6.3.0.01,5]undeca-7,10-diene](/img/structure/B14256177.png)
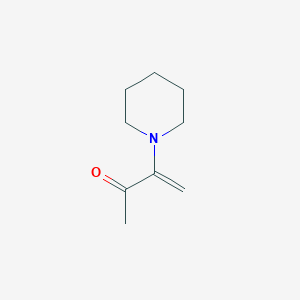
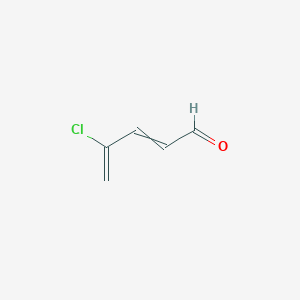
![N-[3-(1,3-Benzothiazol-2(3H)-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-N'-tert-butylurea](/img/structure/B14256190.png)
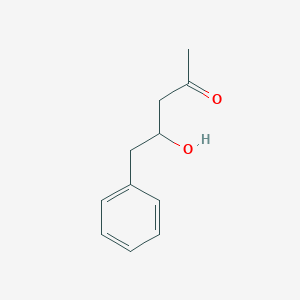

![4-{[4-(Dimethylamino)phenyl]disulfanyl}benzaldehyde](/img/structure/B14256215.png)
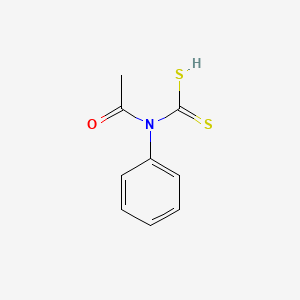

![N-benzyl-4-[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14256229.png)
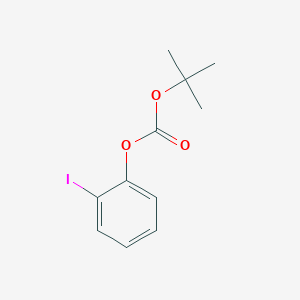
![1-[11-(Trichlorosilyl)undecyl]-1H-pyrrole](/img/structure/B14256235.png)
